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Technical Guide: (-)-O-Desmethyl Tramadol
For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
Parameter Value Reference

Chemical Name (-)-O-Desmethyl Tramadol [1]

IUPAC Name

3-[(1S,2S)-2-

[(dimethylamino)methyl]-1-

hydroxycyclohexyl]phenol

[1]

CAS Number 144830-15-9 [1]

Molecular Formula C₁₅H₂₃NO₂ [1]

Molar Mass 249.354 g·mol⁻¹ [2]

Note: O-Desmethyl Tramadol (O-DSMT) is the primary active metabolite of the analgesic drug

tramadol. The parent compound, tramadol, is metabolized in the liver by the enzyme CYP2D6

to form O-DSMT. This guide focuses on the specific (-)-enantiomer of O-Desmethyl Tramadol.
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(-)-O-Desmethyl Tramadol exhibits a distinct pharmacological profile compared to its parent

compound and its (+)-enantiomer. While both enantiomers of O-DSMT are inactive as

serotonin reuptake inhibitors, (-)-O-Desmethyl Tramadol is a norepinephrine reuptake

inhibitor.[2] In contrast, (+)-O-Desmethyltramadol is a more potent µ-opioid receptor agonist.[2]

[3] The combination of the parent drug and its metabolites contributes to the overall complex

pharmacological effects of tramadol administration.[2]

Metabolism and Synthesis
The primary pathway for the formation of O-Desmethyl Tramadol in the body is through the

demethylation of tramadol by the cytochrome P450 enzyme CYP2D6 in the liver.[2][3]

Individuals with genetic variations leading to reduced CYP2D6 activity may experience

diminished analgesic effects from tramadol due to decreased formation of the more potent O-

DSMT.[2]

The following diagram illustrates the metabolic conversion of tramadol to its primary active

metabolites.
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Metabolic Pathway of Tramadol

Experimental Protocols
Detailed experimental protocols for the study of (-)-O-Desmethyl Tramadol are crucial for

reproducibility and advancement in research. Below are generalized methodologies based on

common practices in the field.

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of (-)-O-Desmethyl Tramadol to specific opioid

receptors (e.g., µ, δ, κ).

Methodology:

Membrane Preparation: Cell membranes expressing the opioid receptor of interest are

prepared from cultured cells (e.g., CHO-K1 cells) or animal brain tissue.

Radioligand Binding: Membranes are incubated with a specific radioligand for the receptor

(e.g., [³H]DAMGO for µ-opioid receptor) and varying concentrations of (-)-O-Desmethyl
Tramadol.

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The

reaction is then terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.

Scintillation Counting: The radioactivity retained on the filters is measured using a

scintillation counter.

Data Analysis: The concentration of (-)-O-Desmethyl Tramadol that inhibits 50% of the

specific binding of the radioligand (IC₅₀) is calculated. The equilibrium dissociation constant

(Ki) is then determined using the Cheng-Prusoff equation.

Protocol 2: Norepinephrine Reuptake Inhibition Assay
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Objective: To assess the inhibitory effect of (-)-O-Desmethyl Tramadol on the norepinephrine

transporter (NET).

Methodology:

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions rich in

noradrenergic neurons (e.g., hypothalamus or cortex) of rats or mice.

Uptake Assay: Synaptosomes are incubated with [³H]norepinephrine and various

concentrations of (-)-O-Desmethyl Tramadol.

Incubation and Termination: The uptake reaction is allowed to proceed for a short period at

37°C and then terminated by rapid filtration or centrifugation.

Radioactivity Measurement: The amount of [³H]norepinephrine taken up by the

synaptosomes is quantified by liquid scintillation counting.

Data Analysis: The concentration of (-)-O-Desmethyl Tramadol that inhibits 50% of

norepinephrine uptake (IC₅₀) is determined by non-linear regression analysis.

The following diagram outlines a typical workflow for an in vitro neurotransmitter reuptake

assay.
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Workflow for Norepinephrine Reuptake Assay

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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